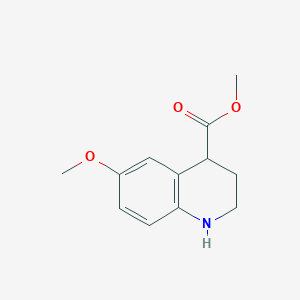

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate

Descripción

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Propiedades

IUPAC Name |

methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-8-3-4-11-10(7-8)9(5-6-13-11)12(14)16-2/h3-4,7,9,13H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJFMSIOJOEQPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NCCC2C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve multicomponent reactions that improve atom economy and yield. These methods are designed to be environmentally friendly and cost-effective, often utilizing catalysts to enhance reaction efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .

Aplicaciones Científicas De Investigación

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific diseases.

Industry: The compound is utilized in the production of fine chemicals and as a reagent in organic synthesis.

Mecanismo De Acción

The mechanism of action of Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,4-Tetrahydroquinoline: A structurally similar compound with diverse biological activities.

6-Methoxy-1,2,3,4-tetrahydroquinoline: Another related compound used in pharmaceutical research.

1,2,3,4-Tetrahydroisoquinoline: Known for its role in the synthesis of bioactive molecules

Uniqueness

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carboxylate groups make it a valuable intermediate in the synthesis of complex molecules .

Actividad Biológica

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its pharmacological properties, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR), supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a tetrahydroquinoline core with a methoxy group at the 6-position and a carboxylate ester at the 4-position. This unique structure may facilitate interactions with various biological targets.

| Property | Value |

|---|---|

| Chemical Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| CAS Number | 176641-34-2 |

Cytotoxicity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. Notably, a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives were identified as potent inhibitors of tubulin polymerization. For instance:

- Compound 6d demonstrated high cytotoxicity with GI50 values ranging from 1.5 to 1.7 nM against human tumor cell lines A549 (lung cancer), KB (cervical cancer), KBvin (drug-resistant variant), and DU145 (prostate cancer) .

- Other analogues such as 5f , 6b , 6c , and 6e also showed promising results with GI50 values between 0.011 and 0.19 μM .

The primary mechanism through which these compounds exert their effects is by inhibiting tubulin assembly. This inhibition is critical for disrupting cancer cell division:

- Active compounds inhibited tubulin polymerization with IC50 values ranging from 0.92 to 1.0 μM .

- They also significantly inhibited colchicine binding to tubulin with inhibition rates between 75% and 99% at concentrations of 5 μM , indicating a strong affinity for the colchicine binding site on tubulin .

Structure-Activity Relationship (SAR)

The SAR studies conducted on these compounds reveal that specific structural modifications can enhance biological activity:

- Compounds with halogen substituents (e.g., bromine or chlorine) at certain positions exhibited improved potency compared to their non-halogenated counterparts.

- The presence of an N-methyl group was found to influence the compound's affinity for tubulin, suggesting that structural rigidity may enhance binding interactions .

Case Studies

- In Vitro Studies on Anticancer Activity

- Comparative Analysis with Known Chemotherapeutics

Q & A

Q. What are the common synthetic routes for Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate, and how are reaction conditions optimized?

Methodological Answer: A typical synthesis involves cyclization of substituted tetrahydroquinoline precursors. For example, chloroacetylation of cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate in 1,2-dichlorobenzene with AlCl₃ at 378 K for 5 hours yields the target compound. Recrystallization from ethanol achieves 73% purity . Key Parameters:

- Catalyst: AlCl₃ (10 eq. relative to substrate).

- Solvent: 1,2-dichlorobenzene.

- Temperature: 378 K.

- Workup: Neutralization with NaHCO₃ and extraction with ethyl acetate.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- IR Spectroscopy: Peaks at 1731 cm⁻¹ (ester C=O) and 1701 cm⁻¹ (amide C=O) confirm functional groups .

- NMR: ¹H NMR reveals methoxy (δ 3.65 ppm) and methyl groups (δ 1.15 ppm), with coupling patterns resolving stereochemistry .

- X-ray Crystallography: SHELX programs refine crystal structures, with C–H···π interactions and hydrogen bonding analyzed using ORTEP-3 for visualization .

Q. What purification techniques are effective for isolating high-purity samples?

Methodological Answer:

- Recrystallization: Ethanol is preferred due to the compound’s moderate solubility (yield: 73%) .

- Column Chromatography: Use silica gel with ethyl acetate/hexane (1:3) for intermediates .

Q. What are the primary research applications of this compound?

Methodological Answer:

- Pharmaceutical Intermediates: Used in synthesizing alkaloid analogs with potential bioactivity .

- Structural Biology: Serves as a model for studying tetrahydroquinoline conformations via X-ray diffraction .

Advanced Research Questions

Q. How are contradictions between NMR and X-ray crystallography data resolved during structural elucidation?

Methodological Answer: Discrepancies in stereochemical assignments (e.g., cis/trans isomers) are resolved by cross-validating NMR coupling constants with X-ray torsion angles. For example, in cis-methyl derivatives, NOESY correlations and crystallographic data confirm substituent geometry .

Q. What strategies optimize reaction yields in large-scale syntheses?

Methodological Answer:

- Catalyst Loading: Reducing AlCl₃ from 10 eq. to 5 eq. minimizes side reactions while maintaining >70% yield .

- Solvent Screening: Replacing 1,2-dichlorobenzene with toluene improves safety without compromising efficiency.

Q. How is conformational analysis performed on the tetrahydroquinoline ring system?

Methodological Answer:

- Ring Puckering Coordinates: Apply Cremer-Pople parameters to quantify deviations from planarity using crystallographic data. For example, calculate puckering amplitude (q) and phase angle (θ) from atomic coordinates .

- DFT Calculations: Compare experimental (X-ray) and computed (B3LYP/6-31G*) geometries to assess intramolecular strain .

Q. What computational tools model the compound’s reactivity in medicinal chemistry?

Methodological Answer:

Q. How are polymorphism and crystal packing analyzed for formulation studies?

Methodological Answer:

- Hirshfeld Surface Analysis: CrystalExplorer maps intermolecular interactions (e.g., C–H···O bonds) to identify stable polymorphs .

- Thermal Analysis: DSC/TGA profiles correlate packing efficiency with melting points (e.g., mp 398–341 K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.